8-(Trifluoromethyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(Trifluoromethyl)-6-azaspiro[34]octane is a unique compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-6-azaspiro[3One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs photoredox catalysis, where visible light and a photoredox catalyst facilitate the formation of the trifluoromethyl radical, which then reacts with the spirocyclic precursor .
Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis setups, ensuring efficient and high-yield synthesis. The use of continuous flow reactors can enhance the scalability and reproducibility of the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of different spirocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Trifluoromethyl ketones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
8-(Trifluoromethyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes . This interaction can modulate various biological processes, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Spiroindole and Spirooxindole Scaffolds: These compounds share the spirocyclic structure but differ in their functional groups and biological activities.
Trifluoromethyl-Containing Compounds: Compounds like trifluoromethyl ketones and trifluoromethylated aromatic compounds exhibit similar chemical properties but differ in their structural frameworks and applications.
Uniqueness: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane stands out due to its combination of a spirocyclic structure and a trifluoromethyl group, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H12F3N |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)6-4-12-5-7(6)2-1-3-7/h6,12H,1-5H2 |
InChI Key |
WLLRPXQAAVSAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C(F)(F)F |
Origin of Product |
United States |
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